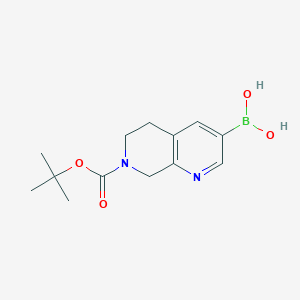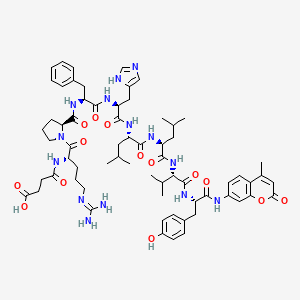
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC
概要
説明
準備方法
The synthesis of suc-arg-pro-phe-his-leu-leu-val-tyr-mca involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide by HPLC (high-performance liquid chromatography) to achieve a purity of ≥98%.
化学反応の分析
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the peptide’s side chains, affecting its stability and activity.
Substitution: This reaction can occur at specific amino acid residues, altering the peptide’s properties and interactions.
Common reagents used in these reactions include proteases, oxidizing agents like hydrogen peroxide, and reducing agents like DTT (dithiothreitol). The major products formed from these reactions are the cleaved peptide fragments and MCA .
科学的研究の応用
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC has several scientific research applications:
Biochemistry: It is used as a substrate to study the activity of renin and proteinase A, providing insights into their enzymatic mechanisms.
Chemistry: Researchers use this peptide to investigate peptide synthesis methods and optimize reaction conditions.
Industry: It is employed in the production of diagnostic kits and assays for detecting protease activity.
作用機序
The mechanism of action of suc-arg-pro-phe-his-leu-leu-val-tyr-mca involves its interaction with proteases like renin and proteinase A. These enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases MCA, which is fluorescent and can be measured to determine the enzyme’s activity . The molecular targets of this compound are the active sites of renin and proteinase A, where the peptide binds and undergoes cleavage .
類似化合物との比較
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence and the presence of MCA, which provides a fluorescent readout. Similar compounds include:
Suc-gly-pro-mca: A substrate for different proteases, used in similar enzymatic assays.
Suc-ala-pro-ala-mca: Another peptide substrate with a different sequence, used for studying other proteases.
These compounds share the common feature of being peptide substrates with fluorescent tags, but they differ in their amino acid sequences and the specific proteases they target .
特性
IUPAC Name |
4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWPXPMAGIGIX-MKYNKEEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H88N14O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


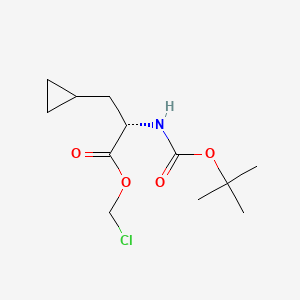
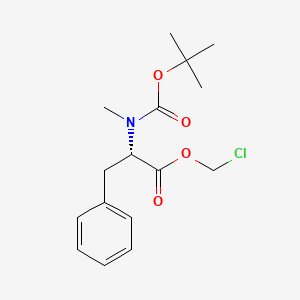
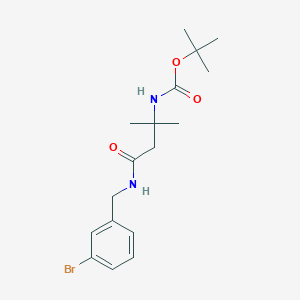
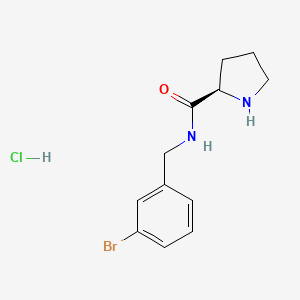
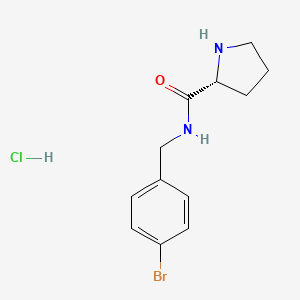
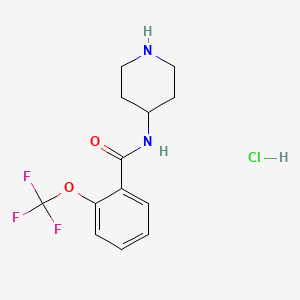
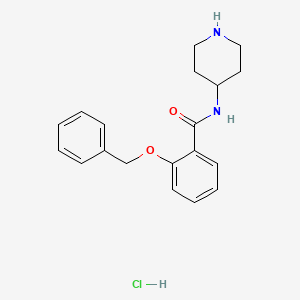
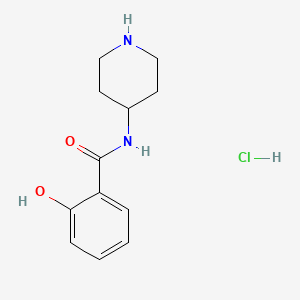
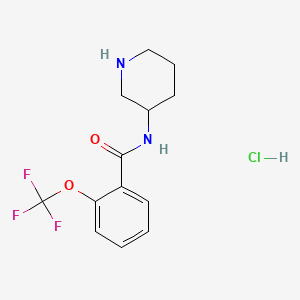
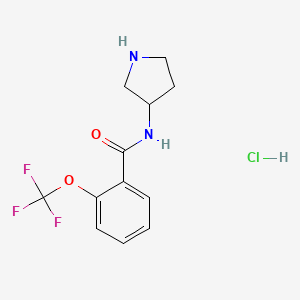

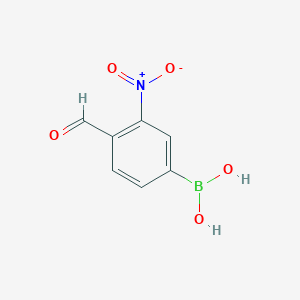
![[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8237628.png)
